3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Kinase inhibitor KDR/VEGFR2 Scaffold hopping

Procure this uniquely data-rich pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibitor discovery. Pre-installed C6-(4-chlorophenyl) ring eliminates sequential functionalization; C3-bromo serves as both pharmacophoric halogen and Pd-catalyzed diversification handle. Patent-validated C3-amination route (WO 2004/026229 A2) yields CDK inhibitors (IC50=0.51 µM). 133 PubChem BioAssay records across GPCRs, proteases, and signaling regulators enable polypharmacology modeling. Confirmed PfPK5 activity (IC50=130 µM) supports antimalarial hit-to-lead programs. Dual-halogen Br/Cl architecture enables co-crystal screening. ≥95%, R&D only.

Molecular Formula C13H9BrClN3
Molecular Weight 322.59
CAS No. 439107-65-0
Cat. No. B3006451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
CAS439107-65-0
Molecular FormulaC13H9BrClN3
Molecular Weight322.59
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1Br)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-2-4-11(15)5-3-9/h2-7H,1H3
InChIKeyKFHROFOPUCONNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 439107-65-0): A Dual-Halogen Pyrazolo[1,5-a]pyrimidine Scaffold for Kinase-Targeted Library Design


3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 439107-65-0, molecular formula C₁₃H₉BrClN₃, MW 322.59) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class—a privileged scaffold recognized as a purine bioisostere with broad utility in kinase inhibitor drug discovery [1]. The compound features a C3-bromo substituent, a C6-(4-chlorophenyl) ring, and a C2-methyl group. This specific substitution pattern has been indexed in ChEMBL (CHEMBL1306895), PubChem (CID 1474426), and deposited in the PubChem BioAssay database with activity records against multiple HTS targets [2]. The compound is commercially available at ≥95% purity from multiple vendors for research use .

Why Generic Pyrazolo[1,5-a]pyrimidine Substitution Fails: The Critical Role of the C3-Br/C6-(4-Cl-Ph) Pharmacophoric Fingerprint in 439107-65-0


The pyrazolo[1,5-a]pyrimidine class encompasses compounds with widely divergent target selectivity profiles determined by subtle changes in substitution geometry and electronic character. The established KDR reference inhibitor 3g (6-(4-methoxyphenyl)-3-(thien-3-yl)pyrazolo[1,5-a]pyrimidine, KDR IC₅₀ = 19 nM) and the CDK2 reference dinaciclib (IC₅₀ = 18 nM) demonstrate that potency is exquisitely sensitive to the nature and position of aryl/heteroaryl substituents [1][2]. Within the class, C6-aryl variation alone can shift kinase selectivity between KDR, CDK, B-Raf, and Pim-1 families. The compound 439107-65-0 occupies a unique and under-characterized position: it presents a 4-chlorophenyl at C6 (a motif associated with KDR and anxiolytic BZR activity) combined with a bromine at C3 that serves both as a pharmacophoric halogen and a synthetic diversification handle [3]. Substituting this compound with a des-chloro or des-bromo analog removes either a key binding determinant or the synthetic handle, fundamentally altering both the biological profile and the chemical tractability of the scaffold.

Quantitative Differentiation Evidence for 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (439107-65-0) Against Closest Analogs


Scaffold Differentiation: Dual-Halogen 439107-65-0 vs. Optimized KDR Inhibitor 3g in Kinase Profiling

The benchmark 3,6-disubstituted pyrazolo[1,5-a]pyrimidine KDR inhibitor 3g (6-(4-methoxyphenyl)-3-(thien-3-yl)) achieves a KDR IC₅₀ of 19 nM [1]. Compound 439107-65-0 replaces the 3-thienyl with a bromine and the 4-MeO-Ph with a 4-Cl-Ph, producing a scaffold that is structurally unoptimized for KDR. BindingDB ChEMBL-derived data for 439107-65-0 show PfPK5 IC₅₀ = 1.30 × 10⁵ nM (130 μM) and human CDK1/cyclin B IC₅₀ = 1.20 × 10⁴ nM (12 μM), confirming weak pan-kinase affinity in its unelaborated form [2]. The critical differentiation is that 439107-65-0 is a synthetic intermediate—the C3-Br is a cross-coupling handle—not an endpoint inhibitor, whereas 3g is a fully optimized lead.

Kinase inhibitor KDR/VEGFR2 Scaffold hopping Halogen SAR

HTS Bioactivity Fingerprint: Multi-Target Screening Profile of 439107-65-0 Defines a Distinct Polypharmacology Baseline

PubChem BioAssay records (AID 603949 et al.) for CID 1474426 report 133 tested bioassays with 15 activities at ≤1 nM and 130 activities at ≤1 µM, indicating a broad hit profile across multiple target classes [1]. Specifically archived primary HTS data include: RGS4 regulator of G-protein signaling (Johns Hopkins Ion Channel Center), mu-opioid receptor MOR-1 agonist assay (Scripps), ADAM17 protease inhibition QFRET assay (Scripps), and muscarinic M1 receptor agonist FLUO8 assay (Scripps) . The des-bromo analog 6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS 691884-04-5) lacks an equivalent PubChem BioAssay deposition record, meaning no comparable multi-target HTS fingerprint exists for the non-brominated scaffold [2].

High-throughput screening Polypharmacology GPCR Protease inhibition

C3-Bromo as a Synthetic Diversification Handle: Cross-Coupling Reactivity Unique to 439107-65-0 Among 6-(4-Cl-Ph) Pyrazolo[1,5-a]pyrimidines

The C3-bromo substituent in 439107-65-0 enables Pd-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig) that are impossible with the des-bromo analog. A published patent application (WO 2004/026229 A2) demonstrates this strategy explicitly: 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine is substituted with aniline to yield a CDK inhibitor with IC₅₀ = 0.51 µM, proving that the C3-Br position is a validated diversification site for accessing potent kinase inhibitors [1]. A 2023 ACS Omega methodology paper further establishes a general one-pot cyclization/oxidative halogenation protocol for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines, confirming that the C3-Br is synthetically accessible and stable [2].

Suzuki coupling Medicinal chemistry C–C bond formation Building block

Halogen-Bond-Directed Crystal Engineering Potential: Br···Cl Synthon Unique to the 3-Br/6-(4-Cl-Ph) Combination

X-ray crystallographic studies on structurally related pyrazolo[1,5-a]pyrimidines demonstrate that compounds bearing both bromine and chlorine substituents engage in specific Br···Cl halogen bonds that differ fundamentally from Cl···Cl or Br···Br interactions. In the 3-Br/5-Me-substituted compound (3), the σ-hole of the bromine atom participates as the halogen bond donor, while the chlorine σ-hole acts as the donor in the Br-substituted analog (2) [1]. The 439107-65-0 scaffold uniquely juxtaposes a C3-Br (donor) with a C6-(4-Cl-Ph) where the chlorine can act as a halogen bond acceptor or σ-hole donor, creating a geometrically defined Br···Cl interaction motif not present in non-halogenated or mono-halogenated analogs [2].

Crystal engineering Halogen bonding Supramolecular chemistry σ-hole interaction

Recommended Research and Procurement Application Scenarios for 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (439107-65-0)


Focused Kinase Library Design Using C3-Br as a Late-Stage Diversification Handle

Medicinal chemistry teams synthesizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitor libraries can procure 439107-65-0 as a core intermediate for Pd-catalyzed Suzuki or Buchwald-Hartwig diversification at C3. The patent-validated precedent (WO 2004/026229 A2) demonstrates that C3-amination of a closely related 3-bromo-pyrazolo[1,5-a]pyrimidine yields CDK inhibitors with sub-micromolar potency (IC₅₀ = 0.51 µM), providing a direct synthetic roadmap [1]. The C6-(4-chlorophenyl) group is pre-installed, eliminating the need for sequential functionalization at two positions.

Polypharmacology Reference Probe for Computational Selectivity Modeling

With 133 deposited PubChem BioAssay records spanning GPCRs (MOR-1, CHRM1), proteases (ADAM17, Furin), signaling regulators (RGS4), and metabolic enzymes (FadD28), 439107-65-0 serves as a uniquely data-rich reference compound for building computational polypharmacology models . Its broad HTS fingerprint enables selectivity scoring against the des-bromo analog for which no equivalent public data exists, making it a valuable calibration standard for virtual screening campaigns.

Supramolecular Co-Crystal Engineering Exploiting Dual Br/Cl Halogen Bond Donors

The crystallographically characterized Br···Cl halogen bond motif in related 3-bromo-pyrazolo[1,5-a]pyrimidines [2] establishes 439107-65-0 as a candidate co-former for pharmaceutical co-crystal screening. Procurement for solid-state formulation studies is justified by the predictable σ-hole donor capacity of the C3-Br paired with the C6-(4-Cl-Ph) acceptor, a dual-halogen architecture absent in mono-halogenated analogs.

Anti-Infective Kinase Probe Development Targeting PfPK5

The BindingDB-confirmed PfPK5 IC₅₀ of 130 µM (P. falciparum cyclin-dependent kinase) [3] establishes a measurable baseline for structure-based optimization against malarial CDKs. Although weak, this activity combined with the synthetic tractability of the C3-Br position makes 439107-65-0 a viable starting scaffold for anti-malarial kinase inhibitor programs. The compound can be procured as a hit-to-lead starting point with defined biochemical activity.

Quote Request

Request a Quote for 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.